molecular formula C13H11FN4OS B3010656 1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1172776-39-4

1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B3010656
CAS No.: 1172776-39-4
M. Wt: 290.32
InChI Key: AZXSUBHUFJRYAE-UHFFFAOYSA-N
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Description

“1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide” is a chemical compound that has been studied for its potential applications . It is a white solid .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by 1H NMR, 13C NMR, and 19F NMR spectra, elemental analyses, and in some cases, single-crystal X-ray diffraction techniques .


Chemical Reactions Analysis

The compound was obtained as a white solid with a yield of 86% . It was characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and 19F NMR .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 168–170 °C . Its structure was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .

Scientific Research Applications

Antibacterial Agents

Compounds structurally related to 1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide have been synthesized and evaluated for their antibacterial activity. For instance, analogs with the benzo[d]thiazolyl substituted pyrazole structure have shown promising antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Antimicrobial Activity

Other derivatives, such as substituted-thiazole-2-semicarbazides, have been synthesized and shown to exhibit antimicrobial activity. These compounds, including those containing the 1H-pyrazole carboxamide structure, have been screened and found effective against various microbial strains (Basavarajaiah & Mruthyunjayaswamy, 2008).

Mycobacterium Tuberculosis Inhibition

In the context of targeting Mycobacterium tuberculosis, thiazole-aminopiperidine hybrid analogues with a similar structural motif have been designed. These compounds, including ones with ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have shown promising activity in inhibiting Mycobacterium smegmatis and Mycobacterium tuberculosis GyrB ATPase assays (Jeankumar et al., 2013).

Nematocidal Activity

Research has also been conducted on pyrazole carboxamide derivatives for their application in agriculture. Some derivatives have been found to possess significant nematocidal activity, particularly against M. incognita, highlighting their potential use in agrochemicals (Zhao et al., 2017).

Antiviral Activity

Compounds with a pyrazole-3-carboxamide base have been investigated for their antiviral activities. Some of these compounds, synthesized from ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate, have shown inhibitory effects against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011).

Anti-Lung Cancer Activity

Novel fluoro-substituted compounds, including benzo[b]pyran derivatives, have been synthesized and tested for their anticancer properties. These compounds have shown promising activity against lung, breast, and CNS cancer cell lines (Hammam et al., 2005).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, and antimicrobial treatment .

Mode of Action

For instance, some thiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

For instance, they have been shown to inhibit the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Properties

IUPAC Name

1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4OS/c1-2-18-6-5-10(17-18)12(19)16-13-15-9-4-3-8(14)7-11(9)20-13/h3-7H,2H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXSUBHUFJRYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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